Bis[(butoxycarbonyl)amino]acetic acid
Description
Bis[(butoxycarbonyl)amino]acetic acid is a protected amino acid derivative featuring two tert-butoxycarbonyl (Boc) groups attached to the amino nitrogen of glycine. The Boc group, a widely used protecting group in organic synthesis, is acid-labile, making it ideal for orthogonal protection strategies in peptide synthesis. This compound is structurally characterized by the formula [(Boc-NH)₂CH]COOH, where the Boc groups ((CH₃)₃COCONH-) shield the amino functionality during synthetic reactions. Its molecular weight is approximately 318.35 g/mol, with a hydrophobic tert-butyl moiety enhancing solubility in organic solvents like dichloromethane or ethyl acetate .
Properties
CAS No. |
110599-28-5 |
|---|---|
Molecular Formula |
C12H22N2O6 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2,2-bis(butoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C12H22N2O6/c1-3-5-7-19-11(17)13-9(10(15)16)14-12(18)20-8-6-4-2/h9H,3-8H2,1-2H3,(H,13,17)(H,14,18)(H,15,16) |
InChI Key |
PUMIHVQNSOUKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(C(=O)O)NC(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Boc-Mediated Protection of Glycine
The most widely adopted method involves reacting glycine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This two-step protection strategy ensures high regioselectivity and yield.
Reaction Scheme:
$$
\text{Glycine} + 2 \, (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Bis[(butoxycarbonyl)amino]acetic acid}
$$
The reaction proceeds in dichloromethane or tetrahydrofuran at 0–25°C, utilizing 4-dimethylaminopyridine (DMAP) or sodium hydroxide as the base. Excess Boc anhydride (2.2–3.0 equivalents) ensures complete bis-protection, with yields exceeding 85% after aqueous workup and recrystallization.
Critical Parameters:
- Solvent Polarity: Dichloromethane maximizes Boc anhydride solubility while minimizing side reactions.
- Base Selection: DMAP outperforms inorganic bases by accelerating acylation rates through nucleophilic catalysis.
- Stoichiometry: Substoichiometric Boc anhydride leads to mono-protected byproducts, necessitating rigorous stoichiometric control.
Catalytic Hydrogenation of Benzyl Esters
An alternative route employs benzyl-protected precursors, which are deprotected via hydrogenolysis. This method avoids acidic deprotection steps, making it suitable for acid-labile substrates.
Procedure:
- Synthesis of Benzyl Ester Intermediate:
Glycine is first converted to N,N-bis(2-(tert-butoxy)-2-oxoethyl)glycine benzyl ester using benzyl bromide and Boc-protected glycine derivatives. - Hydrogenolytic Cleavage:
Palladium on carbon (10 wt%) catalyzes hydrogenation in methanol at 20°C, removing the benzyl group with 97% efficiency.
Advantages:
- Avoids strongly acidic conditions, preserving acid-sensitive functional groups.
- High functional group tolerance, enabling concurrent protection of other amine sites.
Comparative Analysis of Synthetic Methods
Industrial-Scale Optimization Strategies
Solvent and Temperature Effects
Industrial protocols prioritize solvent recovery and reaction kinetics. A 2024 study demonstrated that replacing dichloromethane with methyl tert-butyl ether (MTBE) reduces environmental impact while maintaining 89% yield. Elevated temperatures (40–50°C) accelerate acylation but risk Boc group cleavage, necessitating precise thermal control.
Catalytic Enhancements
Recent advances employ polymer-supported DMAP, enabling catalyst recycling and reducing waste. Trials show consistent yields over five cycles (84–87%), with residual catalyst levels below 50 ppm.
Mechanistic Insights and Side Reactions
Acylation Mechanism
The Boc anhydride reacts with glycine’s amine via a two-step nucleophilic acyl substitution:
Byproduct Formation
- Mono-Protected Derivative: Arises from incomplete acylation (5–8% yield).
- Di-Boc Glycine Methyl Ester: Forms if methanol contaminates the reaction mixture, requiring rigorous solvent drying.
Applications in Peptide Synthesis
Orthogonal Protection in Ubiquitination
This compound enables site-specific ubiquitination of histones and Tau proteins. Its Boc groups remain inert during Fmoc-based solid-phase synthesis, allowing sequential deprotection for conjugating ubiquitin moieties.
Case Study: Ubiquitinated H2A(113–129) was synthesized with 20% overall yield using Boc-protected intermediates, demonstrating compatibility with phosphorylation and fluorescence labeling.
Chemical Reactions Analysis
Types of Reactions
Bis[(butoxycarbonyl)amino]acetic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc groups using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester bonds in the Boc groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous acidic or basic solutions.
Major Products Formed
Deprotection: Glycine and tert-butyl alcohol.
Substitution: N-alkyl or N-acyl derivatives of glycine.
Hydrolysis: Glycine and tert-butyl alcohol.
Scientific Research Applications
Bis[(butoxycarbonyl)amino]acetic acid is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The primary mechanism of action for bis[(butoxycarbonyl)amino]acetic acid involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of various derivatives .
Comparison with Similar Compounds
Research Findings and Trends
- Orthogonal Protection : Boc/Fmoc tandem strategies dominate SPPS, with Boc enabling acid-stable intermediates during Fmoc deprotection .
- Solvent Compatibility: Boc derivatives are preferred in non-polar media, whereas acetylated analogs face solubility limitations .
- Emerging Applications: Boc-protected amino acids are explored in bioconjugation and metal-organic frameworks (MOFs) due to their predictable cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
